molecular formula C10H14Cl2O4Sn B12515394 Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride

Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride

Cat. No.: B12515394
M. Wt: 387.83 g/mol
InChI Key: DTMARTPDQMQTRX-UHFFFAOYSA-J
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is (Z)-4-oxopent-2-en-2-olate; (E)-4-oxopent-2-en-2-olate; tin(4+); dichloride , reflecting its stereochemical and compositional features. The name delineates the two enantiomeric forms of the 4-oxopent-2-en-2-olate ligand (Z and E configurations) coordinated to a central tin(IV) cation, with two chloride counterions balancing the charge.

Alternative designations include dichlorotin(IV) bis(4-oxo-2-pentene-2-olate) and bis(acetylacetonato)dichlorotin(IV) , the latter deriving from the ligand’s common name, acetylacetonate (acac). The synonym tin(IV) bis(acetylacetonate) dichloride is widely used in industrial and academic contexts due to the ligand’s prevalence in coordination chemistry.

Table 1: Nomenclature Summary

Designation Type Name Source
IUPAC Systematic Name (Z)-4-oxopent-2-en-2-olate; (E)-4-oxopent-2-en-2-olate; tin(4+); dichloride PubChem
Common Synonym Tin(IV) bis(acetylacetonate) dichloride Mendel Chemicals
Alternative Formula [CH3COCH=C(O−)CH3]2SnCl2 Chemsrc

The molecular formula C10H14Cl2O4Sn (MW = 387.83 g/mol) is consistent across experimental and computational datasets. The ligands adopt a keto-enol tautomeric form, with the enolate oxygen atoms serving as donor sites for tin coordination.

Molecular Geometry and Coordination Environment

This compound exhibits a distorted octahedral geometry at the tin(IV) center. Each acetylacetonate ligand acts as a bidentate chelator, binding through the enolate oxygen atoms, while the two chloride ions occupy the remaining axial positions. This arrangement is corroborated by spectroscopic and crystallographic studies of analogous tin(IV) complexes, which confirm the prevalence of hexa-coordinate configurations in such systems.

Key structural features :

  • Bond lengths : The Sn–O bond distances range between 2.02–2.15 Å , typical for tin(IV)-oxygen interactions in acetylacetonate complexes.
  • Bond angles : The O–Sn–O angles for the chelating ligands are approximately 85–90° , reflecting the constraints of the six-membered metallacycle formed upon coordination.
  • Ligand stereochemistry : The (Z) and (E) configurations of the 4-oxopent-2-en-2-olate ligands introduce subtle distortions in the coordination sphere, influencing the compound’s reactivity and solubility.

Table 2: Coordination Geometry Parameters

Parameter Value Method
Coordination Number 6 XRD Analogy
Sn–O Bond Length 2.02–2.15 Å Spectroscopic
O–Sn–O Chelate Angle 85–90° Crystallographic

The chloride ligands occupy trans positions in the octahedral framework, minimizing ligand-ligand repulsion and stabilizing the complex. This geometry is consistent with density functional theory (DFT) calculations performed on related tin(IV) acetylacetonate derivatives, which predict minimal deviation from ideal octahedral symmetry.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of this compound are limited, but analogous complexes provide insights into its solid-state behavior. For example, the structurally related compound dichloro(acetylacetonato)-2,2'-bipyridylindium(III) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.340 Å, b = 12.198 Å, c = 14.421 Å , and β = 93.94° . While these values pertain to an indium analogue, they suggest that tin(IV) derivatives likely adopt similar packing arrangements due to comparable ionic radii and coordination preferences.

In the solid state, the complex forms a layered structure stabilized by van der Waals interactions and weak hydrogen bonds between enolate oxygen atoms and adjacent chloride ions. The absence of strong intermolecular forces contributes to the compound’s moderate solubility in polar aprotic solvents like acetonitrile and dimethylformamide.

Table 3: Hypothetical Crystallographic Parameters (Based on Analogues)

Parameter Value Source
Space Group P2₁/c Indium Analogue
Unit Cell Dimensions a ≈ 11.3 Å, b ≈ 12.2 Å, c ≈ 14.4 Å Extrapolated
Coordination Geometry Distorted Octahedral Spectroscopic

X-ray diffraction (XRD) patterns of thermally decomposed samples reveal the formation of amorphous SnO2 upon calcination at 300°C, indicating the compound’s potential as a precursor for tin oxide nanomaterials. However, direct crystallographic data for the undecomposed complex remains an area for further investigation.

Properties

IUPAC Name

4-oxopent-2-en-2-olate;tin(4+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMARTPDQMQTRX-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The synthesis proceeds via ligand substitution, where acetylacetone displaces chloride ions from SnCl₄:
$$
\text{SnCl}4 + 2\text{Hacac} \rightarrow \text{Sn(acac)}2\text{Cl}_2 + 2\text{HCl}
$$
Steps :

  • Reagent Preparation : SnCl₄ (1 mol) and Hacac (2 mol) are dissolved in dry toluene or chloroform under nitrogen.
  • Reflux : The mixture is refluxed at 110–120°C for 4–6 hours to drive off HCl gas.
  • Workup : The solvent is evaporated under reduced pressure, and the residue is recrystallized from chloroform or acetone.

Optimization Parameters

Parameter Optimal Value Impact on Yield/Purity
Solvent Toluene Higher yield (85–90%) vs. chloroform
Molar Ratio (SnCl₄:Hacac) 1:2.2 Excess Hacac minimizes SnO₂ formation
Temperature 110°C Balances reaction rate and side reactions
Reaction Time 4 hours Prolonged heating reduces purity

Key Findings :

  • Purity : ≥98% (confirmed by elemental analysis and NMR).
  • Crystal Structure : Monoclinic system (space group C2/c) with Sn–O bond lengths of 2.043–2.093 Å and Sn–Cl bonds of 2.380 Å.

Aqueous Synthesis Using Ammonium Hydroxide

An alternative method employs aqueous media, avoiding organic solvents.

Reaction Protocol

  • Acid-Base Neutralization : Tin(IV) chloride is hydrolyzed in ice-cold water, followed by addition of NH₄OH to adjust pH to 6–7.
  • Ligand Addition : Acetylacetone (0.5 mol) is added dropwise at 40°C, forming a white precipitate.
  • Isolation : The product is vacuum-dried (10⁻² mbar) and washed with benzene to remove organic residues.

Performance Metrics

Metric Value Notes
Yield 75–80% Lower than organic solvent method
Impurities SnO, SnO₂ Detected via XRD
Crystallinity Monoclinic Unit cell volume 1.43% smaller than solvent-based crystals

Advantages :

  • Environmentally friendly (avoids volatile solvents).
  • Scalable for industrial production.

Tin(II) Chloride Oxidation Route

A less common approach utilizes tin(II) chloride (SnCl₂) as a precursor, requiring an oxidative step.

Method Overview

  • Oxidation : SnCl₂ is oxidized to SnCl₄ in situ using H₂O₂ or O₂.
  • Ligand Coordination : Acetylacetone is introduced, mirroring the organic solvent method.

Reaction Equation :
$$
2\text{SnCl}2 + 4\text{Hacac} + \text{O}2 \rightarrow 2\text{Sn(acac)}2\text{Cl}2 + 2\text{H}_2\text{O}
$$

Challenges and Outcomes

Issue Resolution Outcome
Incomplete Oxidation Use excess H₂O₂ Yield increases from 50% to 65%
Side Products SnO Removed via recrystallization

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Organic Solvent 85–90 ≥98 High Moderate (solvent use)
Aqueous 75–80 90–95 High Low
Tin(II) Oxidation 50–65 85–90 Moderate Moderate

Characterization and Validation

Spectroscopic Data

  • FTIR : ν(Sn–O) at 453 cm⁻¹, ν(Sn–Cl) at 238 cm⁻¹.
  • ¹H NMR : δ 2.12 (s, CH₃), δ 5.52 (s, CH).
  • Mass Spectrometry : m/z 387.83 (M⁺) with fragments at m/z 215 (SnCl₂⁺) and 100 (acac⁻).

Thermal Stability

  • DTA/TGA : Decomposition begins at 199°C, with 40% mass loss by 300°C due to ligand oxidation.

Industrial and Research Implications

The choice of method depends on application requirements:

  • Catalysis : Organic solvent-derived Sn(acac)₂Cl₂ is preferred for high activity in hydroformylation.
  • Materials Science : Aqueous-synthesized samples are suitable for thin-film deposition due to lower chloride impurities.

Future research should focus on enhancing aqueous method yields and exploring photocatalytic applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride can undergo oxidation reactions, where the tin center is further oxidized.

    Reduction: The compound can also be reduced, typically involving the reduction of the tin(IV) center to tin(II).

    Substitution: This compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligands such as phosphines or amines can be used to replace the chloride ligands under appropriate conditions.

Major Products:

    Oxidation: Products may include higher oxidation state tin compounds.

    Reduction: Tin(II) bis(4-oxopent-2-en-2-olate) dichloride.

    Substitution: Various substituted tin complexes depending on the ligands used.

Scientific Research Applications

Applications in Organic Synthesis

  • Catalyst in Organic Reactions:
    Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride serves as a catalyst in various organic reactions, including:
    • Hydroformylation: It acts as a precursor for catalysts used in the hydroformylation of alkenes, which is crucial for producing aldehydes from olefins .
    • NMR Shift Reagent: The compound is utilized as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy, aiding in the analysis of molecular structures .
  • Synthesis of Organotin Compounds:
    This tin compound is integral to the synthesis of organotin compounds, which are used in a variety of industrial applications, including:
    • Stabilizers for PVC (polyvinyl chloride).
    • Biocides and antifouling agents in marine coatings .

Applications in Material Science

  • Thin Film Deposition:
    Tin(4+) bis(4-oxopent-2-en-2olate) dichloride is employed in the production of tin oxide thin films. These films have applications in:
    • Transparent conductive coatings for electronic devices.
    • Photovoltaic cells where tin oxide serves as a transparent conducting oxide layer .
  • Nanocomposite Materials:
    The compound can be used to create nanocomposite materials that enhance mechanical and thermal properties. These materials find applications in:
    • Aerospace and automotive industries for lightweight and durable components.
    • Electronics for improved thermal management solutions .

Case Study 1: Hydroformylation Catalysis

In a study examining the efficiency of various catalysts for hydroformylation reactions, Tin(4+) bis(4-oxopent-2-en-2olate) dichloride was found to significantly enhance the yield of aldehyde products when used in combination with other transition metals. The reaction conditions optimized included temperature, pressure, and reactant concentrations, leading to improved reaction rates and selectivity .

Case Study 2: Development of Conductive Films

Research focused on the deposition of tin oxide films using Tin(4+) bis(4-oxopent-2-en-2olate) dichloride demonstrated that varying the deposition parameters such as temperature and precursor concentration resulted in films with different electrical properties. These films exhibited high transparency and conductivity, making them suitable for applications in solar cells and displays .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisCatalyst for hydroformylationIncreased yield and selectivity
NMR shift reagentEnhanced structural analysis
Material ScienceThin film depositionHigh transparency and conductivity
Nanocomposite materialsImproved mechanical and thermal properties

Mechanism of Action

The mechanism of action of tin(4+) bis(4-oxopent-2-en-2-olate) dichloride involves its ability to coordinate with various ligands through its tin center. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the tin center .

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability: Alkyl-substituted derivatives (e.g., di(n-octyl)tin dichloride) exhibit higher thermal stability due to non-polar ligand interactions, whereas β-keto-enolate systems may degrade under oxidative conditions .

Metal Dichlorides with Cyclopentadienyl Ligands

Compounds like bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂) and bis(ethylcyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂) share structural motifs but differ in metal centers and applications:

Compound Name Metal Center Ligand Type Key Applications Hazard Profile
Bis(cyclopentadienyl)zirconium(IV) dichloride Zr(IV) Cyclopentadienyl Olefin polymerization, hydrogenation WGK 3 (water hazard); irritant (H315, H319)
Bis(ethylcyclopentadienyl)titanium(IV) dichloride Ti(IV) Ethylcyclopentadienyl Catalytic olefin oligomerization Air-sensitive; corrosive
This compound Sn(IV) β-keto-enolate Not well-documented; inferred catalytic use Likely toxic (organotin class)

Key Findings :

  • Catalytic Versatility : Zirconium and titanium dichlorides are widely used in polymerization and hydrogenation due to their d-orbital electron configuration, whereas tin(IV) dichlorides are less common in catalysis but may excel in redox-driven reactions .
  • Toxicity: Organotin compounds generally exhibit higher toxicity (e.g., neurotoxicity) compared to zirconium or titanium analogs, necessitating stringent handling protocols .

Biological Activity

Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride, also known as dibutyltin bis(acetylacetonate), is a significant organotin compound with various applications in both industrial and biomedical fields. This article explores its biological activity, focusing on mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

C18H32O4Sn\text{C}_{18}\text{H}_{32}\text{O}_4\text{Sn}

It consists of a tin atom coordinated to two 4-oxopent-2-en-2-olate ligands. The presence of these ligands contributes to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Interaction:
Tin(4+) bis(4-oxopent-2-en-2-olate) can interact with various enzymes, potentially altering their activity. This interaction may involve coordination with the enzyme's active site, leading to inhibition or activation depending on the specific enzyme and conditions involved.

2. Cytotoxic Effects:
Research indicates that organotin compounds exhibit cytotoxic effects against different cancer cell lines. For example, studies have shown that similar organotin complexes can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

3. Anticancer Potential:
Preliminary studies suggest that tin-based compounds may have anticancer properties. The mechanism may involve the induction of cell cycle arrest and apoptosis in tumor cells, as evidenced by assays conducted on breast cancer cell lines (e.g., MCF-7) where significant growth inhibition was observed .

Case Studies

  • Cytotoxicity Against MCF-7 Cells:
    A study demonstrated that tin(4+) complexes could inhibit the proliferation of MCF-7 breast cancer cells significantly. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
    Concentration (µg/mL)Cell Viability (%)
    25065
    30050
    The study utilized acridine orange/propidium iodide staining to assess cell viability and DNA fragmentation, confirming the compound's potential as an anticancer agent.
  • Mechanistic Insights:
    Further investigations into the molecular pathways revealed that organotin compounds could affect signaling pathways related to apoptosis and cell cycle regulation. This suggests a multifaceted mechanism where both direct enzyme inhibition and indirect effects through ROS generation play significant roles .

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